molecular formula C5H11ClFN B1446123 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride CAS No. 1638768-85-0

3-Fluoro-3-methylcyclobutan-1-amine hydrochloride

Cat. No. B1446123
M. Wt: 139.6 g/mol
InChI Key: LDZFEXOKXYMVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-methylcyclobutan-1-amine hydrochloride (FMCH) is an organic compound with a wide range of applications in research and development. It is a derivative of 3-methylcyclobutan-1-amine, which is a cyclic amine with a three-membered ring containing a nitrogen atom. FMCH is a valuable synthetic intermediate in the preparation of pharmaceuticals and other organic compounds. Its unique structure and properties make it suitable for use in a variety of scientific and medical applications.

Scientific Research Applications

Novel Synthesis and Derivatives

  • Anderson, G. L., Burks, W. A., & Harruna, I. (1988) reported the novel synthesis of 3-fluoro-1-aminoadamantane, isolated as the hydrochloride. They also prepared three derivatives of this amine, contributing to synthetic chemistry and potential applications in various fields (Anderson et al., 1988).

Ring Compound Reactions

  • Cox, E. F., Caserio, M., Silver, M., & Roberts, J. D. (1961) explored the solvolytic reactions and the behavior of certain 1-methylcyclobutyl derivatives, providing insights into the mechanisms and potential applications of similar compounds (Cox et al., 1961).

H3 Antagonist Synthesis

  • Hawkins, J., Dubé, P., et al. (2012) developed an efficient process for synthesizing a fluorocyclobutane-containing H3 antagonist. Their method involved chemoselective additions and a diastereoselective fluorination process (Hawkins et al., 2012).

Antiviral Activity

  • Sato, Y., & Maruyama, T. (1995) synthesized 3'-fluorocarbocyclic oxetanocin A and investigated its antiviral activity, particularly against human cytomegalovirus. This highlights the potential therapeutic applications of related compounds (Sato & Maruyama, 1995).

Fluorination Techniques

  • Kanemoto, S., Shimizu, M., & Yoshioka, H. (1989) described a method for the fluorination of cyclopropanemethanols, resulting in the production of homoallylic fluorides or fluorocyclobutanes. Their work contributes to advancements in organic synthesis methods (Kanemoto et al., 1989).

PET Tracer Synthesis

  • Shoup, T., & Goodman, M. (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography, showcasing its potential in medical imaging (Shoup & Goodman, 1999).

Synthesis of 3-Amino-5-fluoroalkylfurans

  • Plaçais, C., Donnard, M., et al. (2021) developed a synthesis method for 3-amino-5-fluoroalkylfurans through cyclization, indicating potential in creating structurally unique compounds (Plaçais et al., 2021).

Raman Spectra Analysis

  • Durig, J., Carreira, L. A., & Willis, J. N. (1972) recorded the Raman spectra of fluoro-cyclobutane, contributing to the understanding of its molecular structure and properties (Durig et al., 1972).

Synthesis of cis- and trans-3-Fluoro-1-Phenylcyclobutyl Amine

  • Shao, P., & Ye, F. (2008) developed a stereoselective approach for synthesizing cis- and trans-3-fluoro-1-phenylcyclobutylamine, which is relevant in creating specific isomers for different applications (Shao & Ye, 2008).

properties

IUPAC Name

3-fluoro-3-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-5(6)2-4(7)3-5;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZFEXOKXYMVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-methylcyclobutan-1-amine hydrochloride

CAS RN

1812174-83-6
Record name (1s,3r)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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